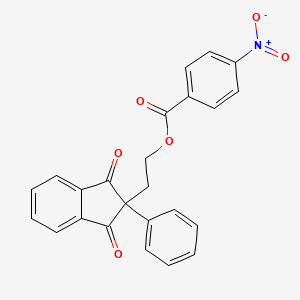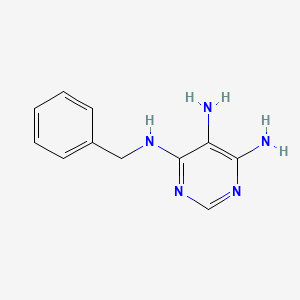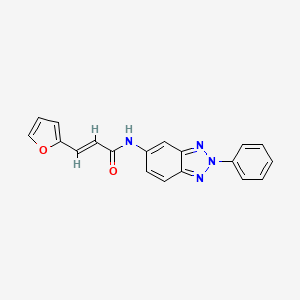![molecular formula C15H13ClN2O2 B5515022 1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolone derivatives, like 1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, often involves multistep synthetic routes that might include cyclization reactions, condensation with various aldehydes, and subsequent modification steps to introduce specific substituents. A closely related process involves the synthesis of 3-methyl-1-phenyl-4-{4-[(5-methyl-2-phenyloxazol-4-yl)methoxy]benzylene(benzyl)}-2-pyrazol-5-one, which was designed to find hypoglycemic active agents, indicating that similar compounds can be synthesized with targeted biological activities (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives plays a critical role in their chemical behavior and biological activity. Studies on related compounds highlight the importance of substituent groups on the pyrazolone core in determining the compound's properties and interactions. For example, the design and synthesis of specific pyrazolone derivatives have been informed by structure-activity relationship (SAR) studies, guiding the introduction of substituents to achieve desired pharmacological effects (Gilligan et al., 2000).
科学的研究の応用
Antibacterial Activities
A study conducted by Asiri and Khan (2010) on novel Schiff bases derived from aminophenazone, which includes pyrazolone structures, demonstrated moderate to good antibacterial activities against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The study emphasizes the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Structural Characterization and Synthesis
Research by Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural compounds related to pyrazolones, highlighting the importance of these derivatives in understanding molecular conformations and interactions at the atomic level (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Conformation and Hydrogen Bonding
A study on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) provided insights into the complex hydrogen-bonded framework structures of these compounds, suggesting their potential application in designing molecules with specific interaction capabilities (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Supramolecular Structure and Synthesis
Padilla-Martínez et al. (2011) reported on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, showcasing the potential of these compounds in the field of crystallography and materials science (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).
Antimicrobial and Antifungal Activities
Reddy et al. (2010) synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which displayed significant antimicrobial and antifungal activities. This underscores the versatility of pyrazole derivatives in developing new treatments for infections (Reddy, Devi, Sunitha, & Nagaraj, 2010).
作用機序
Pralsetinib (BLU-667) is a potent and selective RET (c-RET) inhibitor. It has an IC50 value of 0.4 nM for WT RET (c-RET). It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM . In vitro studies show that BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-8-4-5-11(7-12(8)16)18-15-14(10(3)17-18)9(2)6-13(19)20-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIGFHVAVPGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)



![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)